Stereochemical Purity: Defined (2R,5S) Configuration vs. Racemic or Cis Analogs
This compound bears the specific (2R,5S) absolute configuration (trans geometry), which is documented as the active stereochemical form required for intermediates in the synthesis of δ-opioid receptor ligands, including the clinically studied SNC 80 series. [1] In contrast, the racemic trans-2,5-dimethylpiperazine starting material, or the cis isomer (2S,5S) (CAS 1932405-73-6), would produce either racemic mixtures or diastereomeric products that require additional chiral resolution steps. The (2S,5S) cis analog exhibits identical calculated TPSA (32.34) and LogP (0.2151) to the target compound based on vendor datasheets, yet its different 3D spatial orientation of methyl groups yields distinct conformational preferences critical for molecular recognition.
| Evidence Dimension | Stereochemical identity (absolute configuration) |
|---|---|
| Target Compound Data | (2R,5S) trans configuration, CAS 1821739-83-6, purity 98% (HPLC) |
| Comparator Or Baseline | Cis isomer (2S,5S), CAS 1932405-73-6; Racemic trans-2,5-dimethylpiperazine CAS 2815-34-1 |
| Quantified Difference | Different 3D architecture despite identical molecular formula (C8H16N2O), molecular weight (156.23 g/mol), TPSA (32.34), and LogP (0.2151); downstream enantiomeric purity can exceed 99% ee when used as a starting material for opioid ligands. |
| Conditions | Chiral HPLC analysis; calculated properties from Leyan vendor datasheets; enantioconvergent synthesis protocols in J. Org. Chem. 2003. |
Why This Matters
For asymmetric synthesis programs, the (2R,5S) stereochemistry directly dictates the enantiomeric outcome of downstream products, making it non-interchangeable with cis or racemic analogs.
- [1] Janetka, J. W.; Furness, M. S. Enantioconvergent Synthesis of (−)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. J. Org. Chem. 2003, 68 (10), 3974–3977. View Source
